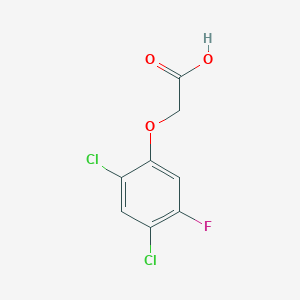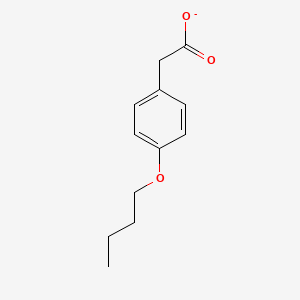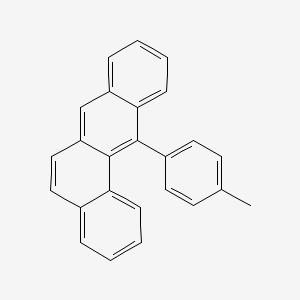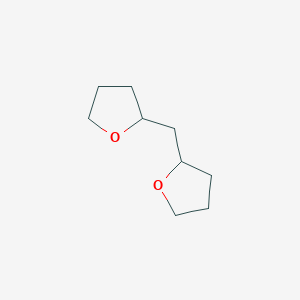
Nicotinic acid, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, decyl ester, also known as decyl nicotinate, is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of nicotinic acid (niacin), a form of vitamin B3. This compound is characterized by its long decyl chain, which imparts unique physical and chemical properties compared to its parent compound, nicotinic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotinic acid, decyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinic acid, decyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Nicotinic acid and decanol.
Reduction: Decanol and nicotinic aldehyde.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nicotinic acid, decyl ester has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of nicotinic acid, decyl ester involves its interaction with nicotinic acid receptors. Upon hydrolysis, it releases nicotinic acid, which activates G-protein-coupled receptors (GPCRs) on adipocytes. This activation leads to the inhibition of lipolysis, resulting in decreased free fatty acid levels in the bloodstream . Additionally, nicotinic acid influences various metabolic pathways by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and its derivatives .
Comparaison Avec Des Composés Similaires
Nicotinic Acid (Niacin): The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide (Niacinamide): An amide derivative of nicotinic acid, used in skincare and as a dietary supplement.
Nicotinic Acid Esters: Other esters of nicotinic acid with varying alkyl chains, each exhibiting unique properties and applications.
Uniqueness: Nicotinic acid, decyl ester stands out due to its long decyl chain, which imparts enhanced lipophilicity and potential for use in lipid-based formulations. This unique structure allows for targeted delivery and prolonged activity in biological systems .
Propriétés
Numéro CAS |
5338-17-0 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
decyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-13-19-16(18)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3 |
Clé InChI |
OVSJCKDIBDNMMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)



![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)


![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)


